3-Isothiazoleacetic acid, methyl ester
Description
Structure
3D Structure
Properties
CAS No. |
10271-88-2 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
methyl 2-(1,2-thiazol-3-yl)acetate |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-5-2-3-10-7-5/h2-3H,4H2,1H3 |
InChI Key |
KQDWCWXNAQMSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 3 Isothiazoleacetic Acid, Methyl Ester
Strategies for Isothiazole (B42339) Ring Construction
The formation of the isothiazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for constructing this five-membered heteroaromatic ring, which contains adjacent nitrogen and sulfur atoms. chemicalbook.comthieme-connect.com These strategies often involve the cyclization of precursors that contain the requisite C-C-C-N-S backbone or fragments that can assemble to form the ring. thieme-connect.com
Key synthetic approaches for isothiazole ring formation include:
Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides: This method involves the intramolecular cyclization of suitable acyclic precursors. The presence of an oxidant facilitates the formation of the N-S bond to close the ring. chemicalbook.com
From β-Ketodithioesters or β-Ketothioamides: A one-pot, transition-metal-free reaction using reagents like ammonium (B1175870) acetate (B1210297) can lead to 3,5-disubstituted isothiazoles. organic-chemistry.org This process proceeds through a cascade of imine formation, intramolecular cyclization, and aerial oxidation. thieme-connect.comorganic-chemistry.org
Rhodium-Catalyzed Transannulation: A modern approach involves the reaction of 1,2,3-thiadiazoles with nitriles in the presence of a rhodium catalyst. This method provides a pathway to variously substituted isothiazoles. organic-chemistry.orgrsc.org
Three-Component Reactions: Some strategies employ the reaction of three components, such as enaminoesters, fluorodibromoiamides/ester, and sulfur, to construct the isothiazole ring system through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.orgresearchgate.net
1,3-Dipolar Cycloaddition: The reaction between a nitrile sulfide (B99878) and an alkyne, such as dimethyl acetylenedicarboxylate (B1228247), can yield a substituted isothiazole. medwinpublishers.com
The choice of strategy often depends on the desired substitution pattern on the isothiazole ring. For the synthesis of a 3-substituted derivative like the target compound, methods that allow for regioselective functionalization are particularly valuable.
Approaches for Introducing the Acetic Acid Methyl Ester Moiety
Once the isothiazole ring is formed, or using a precursor already bearing the side chain, the acetic acid methyl ester group (-CH₂COOCH₃) must be present at the 3-position. This can be achieved through several classical and modern organic chemistry reactions.
Functionalization of a Pre-existing Isothiazole: If a 3-halo or 3-unsubstituted isothiazole is synthesized first, the side chain can be introduced via cross-coupling reactions or by generating an organometallic intermediate. For instance, lithiation at the 3-position followed by reaction with a suitable electrophile like methyl chloroacetate (B1199739) could potentially install the desired moiety.
Synthesis from a Precursor Containing the Side Chain: An alternative and often more direct approach is to start with a precursor that already contains the carbon framework of the acetic acid methyl ester. For example, a β-ketothioamide derivative incorporating the ester group could be cyclized to form the isothiazole ring with the side chain already in place.
Esterification as a Final Step: The synthesis could also target the corresponding 3-isothiazoleacetic acid. The final step would then be a standard esterification reaction with methanol, often under acidic conditions (e.g., using sulfuric acid) or using other methylating agents. nih.govnih.gov A straightforward method involves converting the carboxylic acid to its salt using an ion-exchange resin, followed by reaction with methyl iodide to form the methyl ester. nih.govresearchgate.net
Precursor Chemistry and Starting Material Selection for Synthesis
The selection of appropriate starting materials is fundamental to the success of any synthetic route. The choice is dictated by the chosen strategy for ring construction and side-chain introduction.
| Synthetic Strategy | Key Precursors/Starting Materials |
| Cyclization of β-Ketothioamides | β-Ketothioamides, Ammonium Acetate (NH₄OAc) |
| Rhodium-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles |
| Three-Component Reaction | Enaminoesters, Fluorodibromoiamides/ester, Sulfur |
| Cyclization from Unsaturated Amides | α,β-Unsaturated thiocarboxamides, Oxidizing agents |
| Esterification | 3-Isothiazoleacetic acid, Methanol, Acid catalyst (e.g., H₂SO₄) |
For instance, a plausible route could start from an α,β-alkynyl amide that already contains the ester functionality, which is then cyclized to form the isothiazole ring directly. rsc.org Another approach might utilize a β-ketodithioester, which reacts with an ammonia (B1221849) source to form the heterocycle. rsc.org The accessibility, cost, and stability of these precursors are crucial considerations in designing a practical and economical synthesis.
Catalytic Systems and Optimized Reaction Conditions in Synthetic Pathways
Modern synthetic methods for isothiazoles frequently employ catalytic systems to enhance efficiency, selectivity, and yield. rsc.org The optimization of reaction conditions such as temperature, solvent, and catalyst loading is essential for maximizing the production of the desired product.
Metal Catalysis: Rhodium-based catalysts are effective for the transannulation of 1,2,3-thiadiazoles. organic-chemistry.orgrsc.org Palladium catalysts are also widely used in cross-coupling reactions, which could be employed to attach the side chain to a pre-formed isothiazole ring. thieme-connect.com
Acid/Base Catalysis: Acid catalysts, such as p-toluenesulfonic acid, can be used in certain cyclization and condensation reactions. researchgate.net Bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are often used to generate nucleophiles for substitution reactions. organic-chemistry.orgnih.gov
Reaction Conditions: Optimization involves screening various solvents, temperatures, and reaction times. For example, some metal-free syntheses of isothiazoles can be performed under aerial conditions, using air as the oxidant. organic-chemistry.org Microwave irradiation has been shown to accelerate some reactions, potentially reducing reaction times from hours to minutes. thieme-connect.combepls.com
Below is a table summarizing catalytic systems and conditions for relevant transformations.
| Reaction Type | Catalyst System | Typical Conditions |
| Rh-Catalyzed Transannulation | Rhodium complex | Varies with specific catalyst and substrates |
| Pd-Catalyzed Cross-Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Ligand | Anhydrous solvent, inert atmosphere |
| Esterification (Fischer) | Sulfuric Acid (H₂SO₄) | Refluxing Methanol |
| N-Acylation | t-BuONa or DMAP/Et₃N | THF or DCM, 0 °C to room temperature |
Green Chemistry Principles and Sustainable Practices in Synthetic Route Development
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
For the synthesis of isothiazole derivatives, several green approaches are being explored:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a key strategy. bepls.comresearchgate.net Some reactions can even be performed under solvent-free conditions. thieme-connect.com
Catalyst-Free and Metal-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a significant goal, as these metals can be toxic and difficult to remove from the final product. organic-chemistry.orgresearchgate.net One-pot reactions using reagents like ammonium acetate under aerial oxidation represent a step in this direction. organic-chemistry.org
Energy Efficiency: The use of microwave irradiation or ultrasonic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. bepls.comresearchgate.netmdpi.com
Atom Economy: Multi-component reactions (MCRs) are inherently more atom-economical as they combine several starting materials into the final product in a single step, generating less waste. nih.gov
Photoredox Catalysis: Visible light-promoted synthesis using photoredox catalysis offers a sustainable method for forming the N-S bond in the isothiazole ring under mild conditions. rsc.org
By incorporating these principles, the synthesis of 3-Isothiazoleacetic acid, methyl ester can be made more sustainable and environmentally friendly. acs.org
Reaction Pathways and Chemical Transformations of 3 Isothiazoleacetic Acid, Methyl Ester
Electrophilic and Nucleophilic Reactivity Investigations
The reactivity of 3-Isothiazoleacetic acid, methyl ester is characterized by the distinct electrophilic and nucleophilic properties of its two main components: the isothiazole (B42339) ring and the methyl ester group.
Isothiazole Ring Reactivity: The isothiazole ring is an aromatic system, which lends it considerable stability. medwinpublishers.com Its reactivity towards electrophiles is generally lower than that of benzene. Electrophilic substitution, when it occurs, is directed by the heteroatoms. The electron-withdrawing nature of the nitrogen and sulfur atoms deactivates the ring, but theoretical studies and experimental data on related isothiazoles suggest that the C4 position is the most likely site for electrophilic attack due to it being the most electron-rich carbon. The C5 position is the next most probable site, while the C3 position, already substituted, is least likely to react.
Nucleophilic attack on the unsubstituted isothiazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups or is part of a fused system. The inherent aromaticity makes it resistant to addition-elimination reactions typical for some electron-deficient heterocycles. medwinpublishers.com
Side-Chain Reactivity: The methyl ester moiety provides two primary sites for reaction. The carbonyl carbon is electrophilic and is susceptible to nucleophilic acyl substitution. This is the basis for common transformations like hydrolysis and amidation. The methylene (B1212753) protons (α-protons) adjacent to both the isothiazole ring and the carbonyl group can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile in reactions like alkylations and condensations.
Derivatization and Functional Group Interconversions of the Isothiazole and Ester Moieties
The dual functionality of this compound allows for a variety of derivatization reactions, targeting either the ester group or the isothiazole ring.
Ester Moiety Transformations: The methyl ester can be readily converted into other functional groups through nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-isothiazoleacetic acid. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring an excess of water. libretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. libretexts.orgchemguide.co.uk
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by heating the compound in the presence of a different alcohol and an acid or base catalyst.
Amidation: The ester can be converted into amides by reaction with ammonia (B1221849) or primary/secondary amines. mdpi.comresearchgate.net This reaction is often slower than hydrolysis and may require heating or catalysis, for instance with reagents like magnesium methoxide (B1231860) or calcium chloride. researchgate.net
The following table summarizes common derivatization reactions of the ester group.
| Reaction | Reagents | Product | Notes |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 3-Isothiazoleacetic acid | Reversible reaction. libretexts.org |
| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, heat2. H₃O⁺ | 3-Isothiazoleacetic acid | Irreversible; forms carboxylate salt first. libretexts.org |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst, heat | 3-Isothiazoleacetic acid, R' ester | Equilibrium process. |
| Amidation | R'R''NH, heat | N,N-R',R''-3-isothiazoleacetamide | Can be catalyzed by Lewis acids. mdpi.comresearchgate.net |
Isothiazole Moiety Transformations: While the isothiazole ring is relatively stable, it can undergo functionalization under specific conditions. Electrophilic substitution, such as halogenation or nitration, would be expected to occur preferentially at the C4 position. However, forcing conditions are often required due to the ring's deactivation.
Role as a Building Block or Intermediate in Complex Molecule Synthesis
Heterocyclic compounds, including isothiazoles, are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their diverse biological activities. medwinpublishers.comresearchgate.net this compound can serve as a versatile intermediate for creating more complex molecules.
The carboxylic acid or amide derivatives, obtained via hydrolysis or amidation, can be coupled with other molecules to form larger structures with potential biological activity. For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown anti-inflammatory properties. medwinpublishers.com The acetic acid side chain provides a flexible linker to connect the isothiazole core to other pharmacophores. The ester itself can be a precursor, for example, in the synthesis of pro-drugs, where a carboxylic acid's biological activity is masked by an ester to improve membrane permeability. nih.gov
Chemical Stability and Degradation Pathways in Research Contexts
The stability of this compound is largely determined by the robustness of the isothiazole ring and the lability of the ester linkage.
Isothiazole Ring Stability: The isothiazole ring is an aromatic heterocycle and is generally stable under neutral, acidic, and mild basic conditions. medwinpublishers.com It is not typically prone to ring-opening reactions unless subjected to harsh reductive or oxidative conditions that disrupt the aromatic system.
Ester Group Stability: The primary degradation pathway for this compound in research contexts is the hydrolysis of the methyl ester.
Acidic Conditions: In the presence of strong acids and water, the ester will undergo slow hydrolysis to form 3-isothiazoleacetic acid and methanol. libretexts.orggoogle.com This process is reversible.
Basic Conditions: The ester is more susceptible to degradation under basic conditions. Alkaline hydrolysis (saponification) is an irreversible process that efficiently converts the ester to the corresponding carboxylate salt. libretexts.orglibretexts.org
Thermal Stability: While the isothiazole ring itself is thermally stable, prolonged heating, especially in the presence of nucleophiles or catalysts, can promote reactions of the ester group.
Computational and Theoretical Investigations of 3 Isothiazoleacetic Acid, Methyl Ester
Quantum Chemical Calculations and Modeling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. A DFT study of 3-Isothiazoleacetic acid, methyl ester would begin with the optimization of its geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. From this optimized structure, a wealth of electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. Such calculations are crucial for understanding the molecule's polarity and its potential for intermolecular interactions.
Molecular Orbital Analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.
Electrostatic Potential Surface and Charge Distribution Analysis
An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. For this compound, an ESP map would reveal the reactive sites, such as the nitrogen and sulfur heteroatoms and the carbonyl oxygen.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules in a vacuum, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve calculating the forces between atoms and using these to predict their movements. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and accessible shapes it can adopt. Furthermore, MD simulations can provide detailed insights into how the molecule interacts with other molecules, including solvents or biological macromolecules, which is crucial for understanding its behavior in various applications.
Prediction of Structure-Reactivity Relationships through Computational Methods
By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to predict the structure-reactivity relationships for this compound. For example, by calculating various reactivity descriptors, such as global and local softness and hardness, one can quantitatively predict which parts of the molecule are more likely to react and what kind of reactions they might undergo. This predictive power is invaluable in the rational design of new molecules with desired properties and in understanding the chemical behavior of existing ones.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate the pathways of its synthesis or degradation. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. By calculating the energies of reactants, products, and transition states, a detailed energy profile of the reaction can be constructed. This not only confirms the feasibility of a proposed mechanism but can also provide insights that lead to the optimization of reaction conditions.
Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
A comprehensive understanding of the solid-state structure of a compound, which influences its physical properties, can be achieved by analyzing its crystal packing and intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystalline environment. By partitioning the crystal space into regions of molecular influence, the Hirshfeld surface provides a detailed map of all close intermolecular contacts.
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, a formal Hirshfeld surface analysis based on experimental data cannot be performed. However, based on the molecular structure and analyses of analogous isothiazole (B42339) and ester-containing compounds, a theoretical investigation can predict the principal interactions governing its crystal packing.
The analysis involves generating a three-dimensional Hirshfeld surface mapped with properties such as the normalized contact distance (dnorm). The dnorm surface highlights intermolecular contacts shorter than, equal to, and longer than the van der Waals radii using a red-white-blue color scheme, with red spots indicating the strongest interactions. This visual information is quantified using 2D fingerprint plots, which summarize the distribution of intermolecular contacts across the surface.
For this compound, the key atoms involved in intermolecular interactions would be oxygen, nitrogen, and sulfur as potential hydrogen bond acceptors, and the various hydrogen atoms as donors. The expected interactions would include:
Hydrogen Bonds: Weak C–H···O, C–H···N, and C–H···S hydrogen bonds are anticipated to be significant. The carbonyl oxygen of the ester group is a strong hydrogen bond acceptor and would likely participate in C–H···O interactions with hydrogen atoms from the isothiazole ring or the methyl groups of neighboring molecules.
van der Waals Forces: A large portion of the surface is expected to be dominated by weak H···H contacts, which are collectively crucial for stabilizing the crystal structure.
The relative contributions of these interactions can be estimated and are typically presented in a data table. The following table provides a hypothetical breakdown of the percentage of the Hirshfeld surface area occupied by the most significant intermolecular contacts, based on values observed for structurally similar heterocyclic esters.
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Represents the most extensive, though weakest, contacts, typical for organic molecules. |
| O···H / H···O | ~15-25% | Highlights the significant role of C–H···O hydrogen bonds, likely involving the ester's carbonyl oxygen. |
| C···H / H···C | ~10-15% | General van der Waals interactions contributing to crystal cohesion. |
| S···H / H···S | ~5-10% | Indicates interactions with the sulfur atom of the isothiazole ring. |
| N···H / H···N | ~3-8% | Corresponds to weak C–H···N hydrogen bonds with the isothiazole nitrogen atom. |
| Other (S···C, C···C, etc.) | ~1-5% | Minor contributions from other close contacts. |
Disclaimer: The data in this table is hypothetical and serves as an illustration of expected findings from a Hirshfeld surface analysis. It is based on typical values for structurally related compounds and is not derived from experimental data for this compound.
A 2D fingerprint plot for this compound would be expected to show distinct spikes characteristic of C–H···O interactions and broad regions corresponding to the numerous H···H contacts. The analysis would ultimately provide a detailed quantitative picture of the supramolecular architecture, revealing how individual molecules assemble to form a stable three-dimensional lattice.
Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Isothiazoleacetic Acid, Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3-Isothiazoleacetic acid, methyl ester. It provides detailed information about the hydrogen and carbon framework of the molecule.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environments of the nuclei. However, for a definitive structural assignment, multi-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. youtube.comyoutube.com
Correlation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a crucial correlation between the protons on the isothiazole (B42339) ring (H4 and H5), confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. sdsu.edu This is essential for assigning the carbon signals of the isothiazole ring and the methylene (B1212753) group by correlating them to their known proton signals. youtube.com For instance, the signal for the methylene protons (~3.9 ppm) would correlate with the methylene carbon signal (~35 ppm).
Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| CH₂ | 3.9 (s) | 35 | C=O, C3, C4 |
| OCH₃ | 3.7 (s) | 52 | C=O |
| H4 | 7.2 (d) | 123 | C3, C5 |
| H5 | 8.6 (d) | 152 | C3, C4 |
| C3 | - | 158 | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides insight into its structure in the crystalline or amorphous solid phase. For isothiazole derivatives, ssNMR can be used to study conformational differences between the solid and solution states. nih.gov It is particularly useful for analyzing polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. This technique can elucidate details about crystal packing and intermolecular interactions that are averaged out in solution. nih.gov
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound (C₆H₇NO₂S), HRMS is used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.govimrpress.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂S |
| Calculated Exact Mass ([M+H]⁺) | 174.0270 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, allowing for its confirmation. researchgate.netnih.gov
For this compound, the fragmentation pattern would likely involve initial cleavages at the ester group and the bond connecting the side chain to the isothiazole ring. miamioh.edu
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Fragment m/z | Proposed Loss | Structure of Fragment |
|---|---|---|
| 143.01 | Loss of OCH₃ (Methanol) | Isothiazole-3-acetylium ion |
| 114.03 | Loss of COOCH₃ | Isothiazol-3-ylmethyl cation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov
In the analysis of this compound, IR and Raman spectroscopy would readily confirm the presence of the ester carbonyl group and the isothiazole ring. The carbonyl (C=O) stretch of the ester is typically a very strong and sharp absorption in the IR spectrum. nih.gov Vibrations associated with the C=C and C=N bonds of the aromatic-like isothiazole ring would also be observable. nih.gov
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H (ring) | Stretching | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=O (ester) | Stretching | 1750 - 1735 | Strong |
| C=N / C=C (ring) | Stretching | 1600 - 1450 | Medium-Strong |
X-ray Diffraction Studies for Solid-State Molecular Structure Determination
For instance, the crystal structure analysis of similar heterocyclic compounds reveals key structural features that are anticipated in methyl 3-isothiazoleacetate. These include the planarity of the isothiazole ring and the conformational orientation of the methyl acetate (B1210297) substituent relative to the heterocyclic core. In related structures, the molecular packing is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds. nih.gov
Table 1: Representative Crystal Data for a Structurally Related Benzothiazole (B30560) Derivative nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₅S |
| Molecular Weight | 255.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9418 (4) |
| b (Å) | 12.7595 (6) |
| c (Å) | 10.3145 (5) |
| β (°) | 107.300 (1) |
| Volume (ų) | 1123.57 (9) |
This data is for Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate and is presented to illustrate typical crystallographic parameters for a related heterocyclic compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Both gas and liquid chromatography are pivotal in the analytical workflow for this compound.
Gas Chromatography (GC) Methodologies
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, GC would involve its vaporization and subsequent separation on a capillary column. The choice of the stationary phase is critical for achieving optimal separation from impurities or other components in a mixture.
While specific GC methods for methyl 3-isothiazoleacetate are not extensively documented, general methodologies for isothiazole derivatives can be applied. A typical GC analysis would employ a non-polar or medium-polarity capillary column, such as one coated with a polydimethylsiloxane-based stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.
Table 2: Illustrative GC-MS Parameters for the Analysis of Isothiazole Derivatives
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
These parameters are representative and would require optimization for the specific analysis of this compound.
Liquid Chromatography (LC) Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
For the analysis of this compound, reversed-phase HPLC is the most probable mode of separation. This would involve a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the isothiazole ring is expected to exhibit significant absorbance in the UV region.
Table 3: Exemplary HPLC Conditions for the Analysis of Thiazole (B1198619) Derivatives nih.gov
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These conditions are illustrative and would need to be optimized for the specific compound.
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and characterization of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries or through interpretation of fragmentation patterns. For this compound, GC-MS would be invaluable for confirming its identity in complex mixtures and for identifying any potential impurities. The fragmentation pattern would be expected to show characteristic ions corresponding to the isothiazole ring and the methyl acetate side chain. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique, particularly for compounds that are not suitable for GC. LC-MS couples the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. This technique is instrumental in the analysis of complex samples, allowing for the determination of the molecular weight of the eluting compounds and providing structural information through fragmentation analysis (MS/MS). For this compound, LC-MS would be a powerful tool for its detection and quantification in various matrices, offering high sensitivity and specificity. nih.gov
Investigations into Biological Activities and Molecular Interactions of 3 Isothiazoleacetic Acid, Methyl Ester Mechanism Oriented Research
In Vitro Studies of Enzyme Inhibition and Activation Mechanisms
Currently, there is a lack of specific in vitro studies detailing the enzyme inhibition or activation mechanisms of 3-Isothiazoleacetic acid, methyl ester. However, the broader class of isothiazole (B42339) and thiazole (B1198619) derivatives has been shown to interact with various enzymes. For instance, certain thiazole-based organoselenium compounds have demonstrated potent inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Kinetic analyses of these related compounds revealed a mixed-type inhibition mechanism. Additionally, other isothiazole derivatives, such as isothiazol-3(2H)-one 1,1-dioxides, have been synthesized and evaluated as inhibitors of human leukocyte elastase. Some thiazole derivatives have also been investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways. The acetic acid derivatives of naphtha [1,2-d]isothiazole have been identified as novel aldose reductase (ALR2) inhibitors. Without direct experimental data, it is not possible to definitively state whether this compound, would exhibit similar activities.
Receptor Binding and Ligand Interaction Studies at a Molecular Level
Cellular Pathway Modulation Research and Signaling Cascade Interference
Research specifically detailing the modulation of cellular pathways and interference with signaling cascades by this compound, has not been identified. Studies on other thiazole derivatives have shown their ability to interfere with critical cellular signaling pathways. For example, some thiazole compounds have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. In the context of neuroprotection, certain thiazole sulfonamides have been shown to exert their effects via the SIRT1 pathway. The anti-cancer activities of some thiazole derivatives have been linked to the induction of apoptosis through the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes such as Bcl-2.
Antimicrobial Mechanism of Action Studies (e.g., Antibacterial, Antifungal)
While the antimicrobial properties of isothiazolinones, a related class of compounds, are well-documented, specific mechanistic studies on this compound, are lacking. The antimicrobial efficacy of isothiazolinones is attributed to their interference with microbial protein and nucleic acid synthesis. Some research on other isothiazole derivatives suggests that they can act as fungicides by inducing systemic acquired resistance in plants. For instance, certain isothiazole–thiazole derivatives have been shown to up-regulate the expression of the systemic acquired resistance gene pr1. Other mechanisms for related compounds include the inhibition of β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), an enzyme crucial for bacterial fatty acid biosynthesis.
Antineoplastic Mechanism of Action Investigations
There is no specific information available regarding the antineoplastic mechanism of action for this compound. However, the isothiazole and thiazole scaffolds are present in a variety of compounds with demonstrated anticancer properties. The proposed mechanisms for some of these derivatives include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. For example, certain novel thiazole derivatives have shown cytotoxic action against various tumor cell lines, with some exhibiting selectivity for glioblastoma and melanoma cells. Molecular docking studies have suggested that some thiazole derivatives may interact with key proteins involved in cancer progression, such as aromatase, EGFR, cyclin-dependent kinase 2 (CDK2), and Bcl-2.
Neurobiological Activity Mechanisms and Modulation of Neurological Pathways
Direct studies on the neurobiological activity and pathway modulation of this compound, are not found in the current body of scientific literature. However, the thiazole and isothiazole cores are of interest in the development of neurologically active agents. For instance, thiazole-carboxamide derivatives are being explored as potential neuroprotective agents through their interaction with AMPA receptors. Additionally, some thiazole sulfonamides have shown neuroprotective effects in models of Parkinson's disease, potentially through the activation of SIRT1. Thiazolidine derivatives, which contain a saturated thiazole ring, have also been investigated for their neuroprotective effects against ethanol-induced neurodegeneration and memory impairment.
Structure-Activity Relationship (SAR) Studies for Defined Biological Targets
Specific structure-activity relationship (SAR) studies for this compound, are not available. SAR studies on the broader class of 3-isothiazolones have been conducted to understand the relationship between their chemical structure and biological activity, such as their minimum inhibitory concentration against E. coli. These studies have suggested that factors like solvation energies may play a significant role in their mode of action. For other thiazole derivatives, SAR studies have been crucial in optimizing their activity as anticancer, antiglycation, and antioxidant agents. For example, in a series of thiazole-based-thiourea analogs, substitutions on the phenyl ring were found to significantly influence their inhibitory potentials.
Applications in Advanced Chemical Research and Materials Science
Role in the Development of Novel Heterocyclic Scaffolds and Libraries
Searches for the use of "3-Isothiazoleacetic acid, methyl ester" as a building block in combinatorial chemistry for the generation of novel heterocyclic scaffolds and libraries did not yield any specific examples. While the synthesis of diverse thiazole-containing libraries is a general strategy in drug discovery, the direct application of this particular ester as a key reactant or precursor is not documented in the available literature.
Use as a Chemical Probe in Fundamental Biological Systems Research
There is no readily available research detailing the use of "this compound" as a chemical probe to investigate fundamental biological systems. Although heterocyclic compounds are often developed as probes to study biological pathways and enzyme functions, this specific molecule has not been identified as a tool compound in such studies.
Development and Validation of Analytical Standards and Methods
No specific analytical methods or validated standards have been published for the quantitative or qualitative analysis of "this compound." While general analytical techniques for isothiazolinone derivatives exist, dedicated methods for this compound, which would be crucial for its use as a reference standard, are not described in the scientific literature.
Precursor for the Synthesis of Advanced Organic Materials and Polymers
The role of "this compound" as a monomer or precursor for the synthesis of advanced organic materials and polymers is not documented. Research into functional polymers often utilizes monomers with specific reactive groups, but the polymerization or incorporation of this particular isothiazole (B42339) derivative into material backbones has not been reported.
Contribution to the Development of New Reaction Methodologies and Organic Synthesis Strategies
The available literature does not indicate that "this compound" has been instrumental in the development of new reaction methodologies or has been utilized in novel organic synthesis strategies. Its reactivity and synthetic utility appear to be underexplored in the context of methodological advancements in organic chemistry.
Future Research Directions and Challenges for 3 Isothiazoleacetic Acid, Methyl Ester
Emerging Synthetic Approaches and Methodological Advancements
The synthesis of the isothiazole (B42339) ring, the core of 3-Isothiazoleacetic acid, methyl ester, has traditionally presented challenges. However, recent advancements are paving the way for more efficient, versatile, and scalable production methods. Future research will likely focus on overcoming the limitations of classical condensation reactions, which can be hampered by the instability of key intermediates like thiohydroxylamine. rsc.orgscilit.com
Emerging strategies that are poised for further development include:
Metal-Catalyzed Approaches: New metal-catalyzed reactions are enabling the creation of highly substituted and functionalized isothiazoles under milder conditions, which was previously a significant challenge. scilit.com Future work will likely expand the portfolio of compatible catalysts and reaction partners.
C-H Activation: Direct C-H functionalization and cross-coupling chemistries are becoming powerful tools for modifying the isothiazole core. scilit.com These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy.
Photoredox Catalysis: The use of visible light to promote the synthesis of isothiazoles represents a significant green chemistry advancement. rsc.org This metal-free approach allows for N–S bond formation under exceptionally mild conditions and has been successfully implemented in both batch and continuous flow setups, highlighting its potential for industrial application. rsc.org
Neat Synthesis: Solvent-free, or "neat," synthesis protocols, such as those promoted by ammonium (B1175870) thiocyanate, offer a rapid and environmentally friendly route to isothiazoles. rsc.org Further exploration of this methodology could lead to significant reductions in solvent waste and energy consumption.
A key challenge will be the regioselective adaptation of these new methods to produce the specific 3-substituted pattern of this compound, and its analogues with a wide array of functional groups.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Metal-Catalyzed Reactions | Enables dense functionalization of the isothiazole ring. scilit.com | Access to novel derivatives with enhanced biological activity. |
| Direct C-H Activation | Avoids pre-functionalization, shortening synthetic routes. scilit.com | Increased efficiency and reduced waste in synthesis. |
| Visible Light Photoredox Catalysis | Metal-free, mild conditions, suitable for flow chemistry. rsc.org | Sustainable and scalable production. |
| Neat Synthesis | Solvent-free, rapid, and eco-friendly. rsc.org | Reduced environmental impact and operational costs. |
Advanced Computational Modeling Applications for Predictive Research
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers a pathway to accelerate research by predicting molecular properties and biological activities, thereby guiding synthetic efforts toward the most promising candidates.
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies, which correlate molecular descriptors with biological activity, have been successfully applied to isothiazole derivatives to design potent inhibitors of targets like the Hepatitis C Virus (HCV) polymerase NS5B. mdpi.com By developing robust QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, saving significant time and resources. mdpi.comtandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mechanism. Docking studies can be used to screen virtual libraries of this compound analogues against known and novel biological targets, prioritizing compounds for synthesis and biological testing. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govmdpi.com For isothiazole derivatives, MD simulations can reveal the stability of binding poses predicted by docking, elucidate the role of solvent molecules, and calculate binding free energies, offering a more accurate prediction of a compound's affinity and mechanism. nih.govfrontiersin.org These simulations are crucial for understanding complex biological processes at an atomic level. mdpi.commdpi.com
A significant challenge is the development of accurate and reliable force fields and scoring functions, particularly for sulfur-containing heterocyclic systems, to ensure the predictive power of these computational models.
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The isothiazole scaffold is present in compounds with a wide array of documented biological activities, including antiviral, anticancer, antidiabetic, and fungicidal properties. researchgate.netthieme-connect.comnih.govresearchgate.net This versatility suggests that this compound, could interact with a multitude of biological targets, many of which may be currently unknown.
Future research should focus on:
Target Deconvolution: For derivatives of this compound that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step. Techniques such as chemical proteomics and genetic screening can be employed to uncover these novel targets.
Expansion into New Therapeutic Areas: The known activities of isothiazoles provide a launchpad for exploring new medical applications. For example, their role as G-protein-coupled receptor (GPR) agonists suggests potential in metabolic diseases, while their ability to inhibit various kinases and enzymes opens doors in oncology. rsc.orgresearchgate.net
Mechanism of Action Studies: Beyond identifying a primary target, it is crucial to understand the full mechanism of action. Isothiazole-containing compounds may act through multifaceted mechanisms, disrupting multiple signaling pathways critical for disease progression. nih.gov Elucidating these complex mechanisms can reveal opportunities for combination therapies and strategies to overcome drug resistance.
A primary challenge in this area is the potential for off-target effects and promiscuous inhibition, a known characteristic of some heterocyclic compounds. Careful validation is necessary to ensure that observed biological activities are due to specific on-target engagement. nih.gov
| Known Biological Activity Area | Example Target/Pathway | Future Exploration Opportunity |
| Antiviral | HCV Polymerase NS5B mdpi.com | Screening against other viral polymerases and proteases. |
| Anticancer | Kinase inhibition, Microtubule disruption researchgate.netnih.gov | Targeting novel pathways in cancer metabolism and metastasis. |
| Antidiabetic | GPR120 Agonism rsc.org | Exploring other metabolic receptors and enzyme targets. |
| Fungicidal | Systemic Acquired Resistance acs.org | Identifying novel fungal-specific targets to combat resistance. |
Integration with High-Throughput Screening Methodologies for Mechanistic Elucidation
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets or in cell-based assays. nih.gov Integrating derivatives of this compound into HTS campaigns is a crucial step for both discovering new biological activities and understanding their mechanisms of action.
Future opportunities in this domain include:
Development of Focused Libraries: Creating a chemically diverse library of this compound analogues is the first step. This library can then be screened against a wide range of biological targets to identify initial "hits." ku.edu
Phenotypic Screening: Cell-based HTS assays can identify compounds that produce a desired physiological outcome (e.g., cancer cell death, reduction in viral replication) without prior knowledge of the specific target. researchgate.net These phenotypic hits can then be subjected to target identification and mechanistic studies.
Mechanism-Informed Screening: For compounds with a known target, HTS can be used to elucidate the downstream effects of target modulation. Reporter-gene assays and high-content imaging can track changes in cellular signaling pathways, providing a detailed picture of the compound's mechanism of action. nih.gov
A key challenge is the high rate of false positives often associated with HTS. Follow-up validation assays are critical to confirm activity, rule out non-specific effects, and ensure the tractability of the identified hits for further development. nih.gov
Innovations in Sustainable Synthesis and Green Chemistry for Compound Production
As the environmental impact of chemical manufacturing faces increasing scrutiny, the development of sustainable and green synthetic methods is paramount. For this compound, future research must prioritize the integration of green chemistry principles into its production.
Key areas for innovation are:
Use of Green Solvents and Catalysts: Moving away from hazardous organic solvents and employing recyclable, environmentally benign catalysts are central tenets of green chemistry. Research into using water, supercritical fluids, or bio-based solvents for isothiazole synthesis is a promising avenue. researchgate.netosi.lv The use of solid-supported catalysts or biocatalysts, such as chitosan-based hydrogels, can also facilitate easier product purification and catalyst reuse. nih.govmdpi.commdpi.com
Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted or ultrasound-mediated synthesis, can significantly improve the environmental footprint of chemical production. researchgate.netbepls.com These techniques often lead to shorter reaction times and higher yields.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial for minimizing waste. Methodologies like one-pot, multi-component reactions are particularly effective in this regard. mdpi.com
Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable starting materials instead of petroleum-based feedstocks. While challenging for complex heterocycles, this represents a significant frontier in sustainable chemistry. nih.gov
The primary challenge is to develop green methods that are not only environmentally superior but also economically competitive with traditional synthetic routes, ensuring their adoption on an industrial scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
